Chloro(indenyl)bis(triphenylphosphine)ruthenium(II), may contain <=1 molar equivalent dichloromethane/acetone
Description
Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) (CAS: 99897-61-7) is a ruthenium-based organometallic complex with the molecular formula C₄₅H₃₇ClP₂Ru and a molecular weight of 776.25 g/mol . It features a ruthenium(II) center coordinated to an indenyl ligand, two triphenylphosphine (PPh₃) ligands, and a chloride ion. The compound is often supplied as a dichloromethane (DCM) or acetone adduct, with up to 1 molar equivalent of solvent incorporated into the crystal lattice . This solvent inclusion may influence its reactivity and handling in catalytic applications.
Structurally, the indenyl ligand provides a π-bound aromatic system that modulates electron density at the metal center, while the bulky PPh₃ ligands contribute steric bulk, stabilizing the complex and influencing its catalytic selectivity . The compound is primarily employed in hydrogenation and transfer hydrogenation reactions, where its selectivity for unsaturated intermediates is notable .
Properties
InChI |
InChI=1S/2C18H15P.C9H7.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-5-9-7-3-6-8(9)4-1;;/h2*1-15H;1-7H;1H;/q;;;;+1/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSVTIHCDLKYHV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[CH]C=CC2=C1.Cl[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H37ClP2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the synthesis, biological assessment, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis and Characterization
Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) can be synthesized through the reaction of ruthenium(II) chloride with triphenylphosphine and indene. The resulting complex is characterized by its distinct orange-to-brown crystalline form, with a molecular formula of and a molecular weight of 726.19 g/mol. Its synthesis often involves solvents like dichloromethane or acetone, which may influence its biological activity.
Cytotoxicity Studies
Numerous studies have evaluated the cytotoxic effects of chloro(indenyl)bis(triphenylphosphine)ruthenium(II) against various cancer cell lines. The in vitro cytotoxicity is often assessed using assays such as the sulforhodamine B (SRB) assay.
Key Findings:
- The compound exhibits significant cytotoxicity in estrogen receptor-positive (ER+) breast cancer cells (IC50 values ranging from 0.32 to 0.50 μM) and triple-negative breast cancer (TNBC) cell lines (IC50 around 0.39 μM) .
- In vivo studies have shown reduced tumor growth in zebrafish models injected with cancer cells treated with the compound, indicating its potential for clinical applications .
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF7 (ER+) | 0.50 ± 0.09 | High sensitivity to treatment |
| T47D (ER+) | 0.32 ± 0.03 | Effective against hormone-responsive cells |
| MDA-MB-231 (TNBC) | 0.39 ± 0.09 | Significant activity in aggressive cancers |
| H295R | 0.63 ± 0.05 | Notable cytotoxicity in adrenocortical carcinoma |
The biological activity of chloro(indenyl)bis(triphenylphosphine)ruthenium(II) is believed to involve several mechanisms:
- DNA Interaction : The complex may interfere with DNA repair mechanisms, promoting apoptosis in cancer cells.
- Mitochondrial Targeting : It has been shown to interact with mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
- Cytoskeletal Disruption : The compound affects the cytoskeleton, impairing cell division and proliferation .
In Vivo Studies
A study conducted on zebrafish embryos demonstrated that treatment with chloro(indenyl)bis(triphenylphosphine)ruthenium(II) resulted in significant inhibition of tumor cell proliferation without notable toxicity to the embryos . This highlights its potential for use in therapeutic settings with minimal side effects.
Comparative Analysis with Other Ruthenium Complexes
When compared to other ruthenium complexes, such as those containing phenanthroline ligands, chloro(indenyl)bis(triphenylphosphine)ruthenium(II) shows comparable or superior cytotoxicity against resistant cancer cell lines . This suggests that structural modifications can enhance the efficacy of ruthenium-based drugs.
Scientific Research Applications
Synthesis and Characterization
Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) can be synthesized through various methods, including the reaction of ruthenium precursors with phosphine ligands and indenyl groups. The compound typically exists as a dichloromethane adduct, which enhances its stability and solubility in organic solvents .
Key Properties
- Molecular Formula : C₄₅H₃₇ClP₂Ru
- Molecular Weight : 776.25 g/mol
- CAS Number : 99897-61-7
Catalytic Applications
Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) exhibits significant catalytic activity in various organic transformations:
Redox Isomerization
This compound has been utilized as a cationic catalyst for the redox isomerization of allylic secondary alcohols to ketones. The reaction mechanism involves the formation of a cationic ruthenium species that facilitates the conversion through a series of hydride and alkene transfers .
Nitrogen Heterocycles Synthesis
It plays a crucial role in the atom-economical synthesis of nitrogen heterocycles, demonstrating its utility in creating complex organic frameworks efficiently .
Vinylidene Complex Formation
The compound can also form vinylidene complexes that are reactive towards various electrophiles, showcasing its versatility in synthetic organic chemistry .
Biological Applications
Recent studies have highlighted the potential of chloro(indenyl)bis(triphenylphosphine)ruthenium(II) in biomedical applications, particularly in cancer therapy.
Anticancer Activity
Research indicates that ruthenium complexes, including Ru(Ind)(PPh3)2Cl, exhibit cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC). These complexes demonstrate mechanisms of action that involve DNA interaction and disruption of cellular processes, making them promising candidates for further development as anticancer agents .
Synthesis and Evaluation of Ruthenium Complexes
A study reported the synthesis of several Ru(II) complexes bearing different ligands and their evaluation for anticancer activity. The results indicated that complexes with chloro(indenyl) ligands showed enhanced cytotoxicity compared to other metal complexes .
In Vivo Studies
In vivo studies using zebrafish models have demonstrated that these ruthenium complexes can suppress tumor growth effectively without significant toxicity to healthy cells, suggesting their potential for therapeutic use in clinical settings .
Comparison with Similar Compounds
Comparison with Similar Ruthenium, Rhodium, and Iridium Complexes
Structural and Catalytic Properties
The catalytic performance of Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) is best understood in comparison with other transition metal complexes. Key analogues include:
Reaction Performance in Hydrogenation
In the hydrogenation of butyl sorbate (a model diene substrate), Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) demonstrated high selectivity (80–90%) for the mono-unsaturated cis-hex-3-enoate derivative under optimized conditions (50°C, 4 MPa H₂, methanol solvent) . This contrasts sharply with rhodium complexes (e.g., tris(triphenylphosphine)rhodium(I) chloride), which achieved faster reaction rates but predominantly yielded fully saturated products .
The presence of indenyl and PPh₃ ligands in the target compound enhances both steric control and electronic tuning, favoring partial hydrogenation. By comparison, ruthenium complexes lacking π-bound aromatic ligands (e.g., tris(triphenylphosphine)ruthenium(II) dichloride) exhibited reduced selectivity due to weaker substrate coordination .
Solvent and Additive Effects
Unlike polymeric or dimeric ruthenium complexes (e.g., pentamethylcyclopentadienylruthenium(III) chloride polymer), the monomeric structure of Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) ensures better substrate-catalyst interaction, eliminating the need for PPh₃ additives to accelerate reactions . However, residual DCM or acetone in the commercial product may slightly alter solubility or reaction kinetics compared to solvent-free analogues .
Key Research Findings
- Selectivity Mechanism: The indenyl ligand’s π-backbonding stabilizes transition states favoring mono-unsaturated products, while PPh₃ ligands prevent over-hydrogenation via steric hindrance .
- Industrial Relevance : The compound’s selectivity makes it preferable for synthesizing fragrances and pharmaceuticals requiring cis-configured intermediates .
- Limitations : Solvent adducts necessitate careful drying for reproducible results, and the high molecular weight (776.25 g/mol) may increase costs in large-scale applications .
Preparation Methods
Direct Synthesis from RuCl₃·xH₂O
This method emphasizes stoichiometric control and solvent selection to maximize yield and purity:
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Reagents :
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RuCl₃·xH₂O (1 equiv)
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PPh₃ (2.2 equiv)
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Indene (1.1 equiv)
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t-BuOK (1.5 equiv)
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Solvent: Ethanol/DCM mixture (3:1 v/v)
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Procedure :
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RuCl₃·xH₂O and PPh₃ are refluxed in ethanol under nitrogen for 2 hours to form a Ru(II)-PPh₃ intermediate.
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Indene and t-BuOK are added dropwise at 0°C, and the mixture is stirred for 12 hours.
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The product is extracted with DCM, filtered, and concentrated.
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Crystallization from DCM/hexane yields RuCl(η⁵-C₉H₇)(PPh₃)₂·DCM.
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Adduct Formation :
DCM is retained in the crystal lattice due to its non-coordinating nature, occupying interstitial sites without altering the coordination geometry.
Alternative Route via RuHCl(PPh₃)₃
A modified approach employs a pre-reduced Ru hydride complex to bypass the need for in situ reduction:
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Reagents :
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RuHCl(PPh₃)₃ (1 equiv)
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Indene (1 equiv)
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Solvent: Toluene
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Procedure :
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Advantages :
Solvent Effects and Adduct Characterization
The choice of solvent during crystallization directly influences adduct stoichiometry and stability:
| Solvent | Adduct Stoichiometry | Crystal Color | Stability |
|---|---|---|---|
| DCM | ≤1 equiv | Red-brown | Air-stable |
| Acetone | ≤1 equiv | Chocolate brown | Hygroscopic |
Analytical Insights :
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X-ray Diffraction : Confirms η⁵-coordination of the indenyl ligand and axial Cl⁻ ligand.
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Thermogravimetric Analysis (TGA) : Shows mass loss (~5–10%) at 100–150°C, corresponding to solvent evaporation.
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¹H NMR : Peaks at δ 7.2–7.6 ppm (aryl protons from PPh₃) and δ 5.8–6.3 ppm (indenyl protons).
Challenges and Mitigation Strategies
Ligand Disproportionation
Excess PPh₃ (>2.2 equiv) can lead to undesired bis-phosphine complexes. Mitigation includes:
Solvent Retention Variability
Adduct stoichiometry depends on crystallization speed:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Adduct Control |
|---|---|---|---|
| RuCl₃·xH₂O route | 65–75 | 95 | Moderate |
| RuHCl(PPh₃)₃ route | 80–85 | 98 | High |
Trade-offs :
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The RuCl₃ route is cost-effective but requires rigorous exclusion of moisture.
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The RuHCl(PPh₃)₃ route offers higher reproducibility but at greater expense.
Industrial and Laboratory-Scale Considerations
Q & A
Q. How should residual dichloromethane (DCM) or acetone be quantified and managed in catalytic applications of this complex?
Residual solvents can influence reaction kinetics or side reactions. Use quantitative ¹H NMR spectroscopy to measure solvent content by integrating peaks at δ ~5.3 ppm (DCM) or δ ~2.1 ppm (acetone) against an internal standard . For catalytic studies, pre-dry the complex under high vacuum (10⁻³ mbar, 24 hours) to reduce solvent interference. If solvent persists, consider recrystallization from non-coordinating solvents like hexane .
Q. What storage conditions are optimal for maintaining the stability of this ruthenium complex?
Store under inert gas (Ar/N₂) at -20°C in amber glass vials to prevent ligand oxidation or moisture absorption. The H335 (respiratory irritation) and H315/H319 (skin/eye irritation) hazard codes indicate handling in a fume hood with PPE . Monitor for ligand dissociation via periodic ³¹P NMR analysis (δ ~30–40 ppm for triphenylphosphine) .
Advanced Research Questions
Q. How does the indenyl ligand’s π-coordination mode affect catalytic activity compared to cyclopentadienyl (Cp) analogs?
The indenyl ligand’s extended π-system enhances electron donation and stabilizes transition states in oxidative addition reactions. Comparative studies with Cp analogs (e.g., Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II)) show higher turnover frequencies in transfer hydrogenation due to improved Ru–C bond stability . X-ray crystallography (as in ) can confirm ligand geometry and metal center distortion.
Q. What strategies prevent triphenylphosphine (PPh₃) ligand dissociation during high-temperature catalysis?
Ligand dissociation leads to deactivation. Use chelating ligands (e.g., BINAP in ) to enhance stability, or add excess PPh₃ (1.5 equiv) to shift equilibrium. Monitor dissociation via in situ ³¹P NMR or mass spectrometry. Alternatively, design a bulkier indenyl derivative to sterically block ligand loss .
Q. How can solvent residues interfere with mechanistic studies of Ru-catalyzed C–H activation?
DCM may act as a weak Lewis base, competing with substrates for coordination sites. Control experiments with rigorously dried complexes (TGA/DSC analysis) vs. solvent-containing samples can isolate solvent effects. For example, in DCM-containing samples, reduced catalytic efficiency in arylations suggests solvent inhibition .
Q. What spectroscopic techniques differentiate homogeneous vs. heterogeneous catalytic pathways?
- Mercury poisoning test: Add Hg(0) to the reaction; a significant rate drop indicates heterogeneous Ru nanoparticle formation.
- Dynamic light scattering (DLS): Detect nanoparticles >2 nm in situ.
- Filter experiments: Remove solids via syringe filter; continued activity confirms homogeneous catalysis .
Data Contradiction Analysis
Q. Conflicting reports on solvent-dependent catalytic outcomes: How to resolve discrepancies?
Discrepancies may arise from unaccounted solvent residues or ligand impurities. Standardize protocols:
- Compare solvent-free and solvent-containing batches via ICP-MS (Ru leaching).
- Replicate reactions in rigorously dried solvents (e.g., THF over Na/benzophenone).
- Cross-reference with structurally characterized analogs (e.g., ) to confirm active species.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
